molecular formula C22H16O B371746 1,2-Diphenyl-3-benzoylcyclopropene

1,2-Diphenyl-3-benzoylcyclopropene

Cat. No.: B371746
M. Wt: 296.4g/mol
InChI Key: QNVCQITTYUSRNM-UHFFFAOYSA-N
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Description

1,2-Diphenyl-3-benzoylcyclopropene is a strained cyclopropene derivative featuring two phenyl groups at positions 1 and 2 and a benzoyl (C₆H₅CO-) substituent at position 3. The cyclopropene core, characterized by a three-membered unsaturated ring, imparts significant ring strain and unique electronic properties.

Properties

Molecular Formula

C22H16O

Molecular Weight

296.4g/mol

IUPAC Name

(2,3-diphenylcycloprop-2-en-1-yl)-phenylmethanone

InChI

InChI=1S/C22H16O/c23-22(18-14-8-3-9-15-18)21-19(16-10-4-1-5-11-16)20(21)17-12-6-2-7-13-17/h1-15,21H

InChI Key

QNVCQITTYUSRNM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

1,2-Diphenyl-3-methylcyclopropene (C₁₆H₁₄, MW: 206.29 g/mol)

  • Substituent: Methyl (-CH₃) at position 3.
  • Steric/Electronic Profile: The methyl group is electron-donating, reducing ring strain slightly compared to electron-withdrawing groups. Minimal steric hindrance.
  • Reactivity: Likely more stable under thermal conditions due to lower steric demand and weaker electronic activation.

3,3-Dibenzyl-1,2-diferrocenylcyclopropene Substituents: Benzyl (-CH₂C₆H₅) and ferrocenyl (Fe-containing) groups. Steric/Electronic Profile: Bulky benzyl groups increase steric hindrance; ferrocenyl moieties introduce redox-active metal centers, altering electronic properties. Applications: Potential use in electrochemistry or catalysis due to ferrocene’s reversible oxidation.

This compound (Hypothetical)

  • Substituent: Benzoyl (-COC₆H₅) at position 3.
  • Steric/Electronic Profile: The benzoyl group is strongly electron-withdrawing, polarizing the cyclopropene ring and enhancing susceptibility to nucleophilic attack. Steric bulk is intermediate between methyl and dibenzyl derivatives.

Comparative Data Table:

Compound Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties
1,2-Diphenyl-3-methylcyclopropene Methyl (-CH₃) C₁₆H₁₄ 206.29 Lower reactivity, higher thermal stability
3,3-Dibenzyl-1,2-diferrocenylcyclopropene Benzyl (-CH₂C₆H₅) + Ferrocenyl C₃₄H₃₀Fe₂ ~618 (estimated) Redox activity, steric hindrance
This compound Benzoyl (-COC₆H₅) C₂₁H₁₄O ~282.34 (estimated) High electrophilicity, moderate steric bulk

Reactivity and Stability Trends

  • Electron-Withdrawing vs. Donating Groups :

    • The benzoyl group in this compound enhances electrophilicity at the cyclopropene ring, making it prone to nucleophilic additions (e.g., with amines or thiols) compared to the methyl-substituted analog .
    • In contrast, 3,3-dibenzyl-1,2-diferrocenylcyclopropene’s ferrocenyl groups may stabilize the compound via delocalized electron density from iron centers, though steric effects dominate reactivity .
  • Steric Effects :

    • The benzoyl substituent imposes greater steric demand than methyl but less than dibenzyl or diferrocenyl groups. This balance may enable selective reactions in synthesis.
  • Thermal Stability :

    • Methyl-substituted cyclopropenes (e.g., C₁₆H₁₄) are typically more thermally stable due to reduced ring strain and weaker electronic activation .
    • Benzoyl-substituted derivatives likely decompose at lower temperatures due to enhanced ring strain and electronic polarization.

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